3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea is a synthetic organic compound It features a urea functional group, a tetrahydropyran ring, and a hydroxy-methylthio-propyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the hydroxy-methylthio-propyl intermediate: This can be achieved by reacting 2-methyl-3-(methylthio)propionaldehyde with a suitable reducing agent.
Cyclization to form the tetrahydropyran ring: The intermediate is then subjected to cyclization conditions to form the tetrahydropyran ring.
Urea formation: Finally, the urea functional group is introduced by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the urea group can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea would depend on its specific application. For example, if used as a biochemical probe, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea group.
1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea: Similar structure but with a thiourea group instead of a urea group.
Uniqueness
3-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-1-(oxan-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3S/c1-11(15,8-17-2)7-12-10(14)13-9-3-5-16-6-4-9/h9,15H,3-8H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIRZMMAPSQBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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